N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Octadecanoylamino)fluorescein is a synthetic amphiphilic fluorescent probe with a molecular weight of 613.8 Da and a molecular formula of C38H47NO6 . It is primarily used in monitoring membrane lipid behavior and fluorescence resonance energy transfer applications in live cells . The compound exhibits bright green fluorescence with excitation and emission wavelengths of 490 nm and 520 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecanoylamino)fluorescein typically involves the reaction of fluorescein with octadecanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an amide bond between the fluorescein and the octadecanoyl group. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 5-(Octadecanoylamino)fluorescein follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with controlled temperature and stirring
Purification: Chromatographic techniques such as column chromatography or recrystallization to achieve high purity (>98%) of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Octadecanoylamino)fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, affecting its fluorescence properties.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced fluorescein derivatives
Substitution: Modified fluorescein derivatives with different functional groups
Scientific Research Applications
5-(Octadecanoylamino)fluorescein has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Octadecanoylamino)fluorescein involves its integration into lipid membranes due to its amphiphilic nature . The compound’s fluorescent properties allow it to act as a marker for membrane dynamics and lipid behavior. The molecular targets include lipid bilayers and membrane-associated proteins, where it can participate in fluorescence resonance energy transfer (FRET) studies .
Comparison with Similar Compounds
Similar Compounds
5-(Stearoylamino)fluorescein: Similar in structure but with a stearoyl group instead of an octadecanoyl group.
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide: Another amphiphilic fluorescent probe with similar applications.
Uniqueness
5-(Octadecanoylamino)fluorescein is unique due to its specific excitation and emission wavelengths, making it highly suitable for specific fluorescence applications. Its amphiphilic nature allows it to integrate seamlessly into lipid membranes, providing valuable insights into membrane dynamics and lipid behavior .
Properties
Molecular Formula |
C38H47NO6 |
---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)octadecanamide |
InChI |
InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-35(42)39-32-19-17-18-31-36(32)37(43)45-38(31)29-23-21-27(40)25-33(29)44-34-26-28(41)22-24-30(34)38/h17-19,21-26,40-41H,2-16,20H2,1H3,(H,39,42) |
InChI Key |
UGAAZLWVRFWUHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=C1C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.